1-(2,4-Dimethoxybenzyl)piperazine

Synthetic Yield Process Chemistry Reaction Optimization

Researchers require reliable piperazine building blocks for SAR studies, but variable quality disrupts synthetic workflows. This substituted piperazine derivative offers: • **Synthetic utility**: Free piperazine NH and 2,4-dimethoxybenzyl group for orthogonal functionalization. • **Reported benchmark**: Achieves 78% yield in documented protocols. • **Analytical grade**: ≥95% purity suitable for HPLC method development and impurity control. • **Scaffold value**: Validated starting point for cardiotropic activity SAR studies.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 355824-21-4
Cat. No. B3036551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxybenzyl)piperazine
CAS355824-21-4
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2CCNCC2)OC
InChIInChI=1S/C13H20N2O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
InChIKeyCYENXNTVZNNAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxybenzyl)piperazine Overview


1-(2,4-Dimethoxybenzyl)piperazine is a substituted piperazine derivative characterized by a 2,4-dimethoxyphenyl group attached via a methylene linker . Its molecular formula is C13H20N2O2, with a molecular weight of approximately 236.31 g/mol, a predicted logP (XLogP3) of 1.0, and a topological polar surface area (TPSA) of 33.7 Ų . The compound is primarily utilized as a chemical building block and synthetic intermediate in medicinal chemistry and organic synthesis .

Synthetic intermediate for heterocycle and library elaboration
Free piperazine nitrogen available for derivatization
2,4-dimethoxybenzyl group as a modifiable handle

1-(2,4-Dimethoxybenzyl)piperazine Substitution Risks


In the absence of direct comparative data for the parent compound, a rigorous, data-driven justification for prioritizing this specific molecule over a close analog cannot be made. The available quantitative evidence for 1-(2,4-Dimethoxybenzyl)piperazine is limited to a reported synthetic yield of 78% for a specific protocol . This single data point, without a comparator, is insufficient to establish a meaningful differentiation for scientific selection or procurement. While the 2,4-dimethoxybenzyl group is known to influence lipophilicity and target engagement in related arylpiperazine derivatives, this is a class-level observation that cannot be uniquely attributed to this compound . Claims of superior performance or specific advantages would be unsupported by the required head-to-head or cross-study quantitative evidence.

Direct comparator data absent; synthetic yield or purity metrics may not transfer across similar benzylpiperazines.

Class-level lipophilicity influence of the 2,4-dimethoxybenzyl group limits precise substitution rationale.

Scaffold-specific reactivity and derivative profile may differ from other piperazine building blocks.

1-(2,4-Dimethoxybenzyl)piperazine Quantitative Evidence


Synthetic Efficiency Benchmark

A reported protocol for the synthesis of 1-(2,4-Dimethoxybenzyl)piperazine achieved an overall yield of 78% while minimizing reaction steps compared to conventional multi-step syntheses . This data point provides a benchmark for synthetic efficiency. However, a quantitative comparison to a named, analogous protocol for synthesizing a close analog (e.g., 1-benzylpiperazine) under identical conditions is not available.

Synthetic Yield
Data to verify
78%
Single-point process chemistry benchmark
No direct comparator under identical conditions
Synthetic Yield Process Chemistry Reaction Optimization

Lipophilicity and Polar Surface Area Profile

The target compound has a computed XLogP3 value of 1.0 and a topological polar surface area (TPSA) of 33.7 Ų . These values are consistent with its structure as a benzylpiperazine derivative containing two methoxy groups. A related compound, 1-(3-chlorophenyl)piperazine (mCPP), has a different substitution pattern, leading to a distinct lipophilicity profile (e.g., mCPP has a cLogP of approximately 1.9) [1]. However, this is a cross-study comparison without a direct experimental link.

Lipophilicity
Cross-study comparable
XLogP3 1.0 vs mCPP ~1.9 (cLogP)
~0.9 log units difference
Suggests membrane permeability difference
Cross-study, different computational models
Lipophilicity TPSA Drug-likeness Physicochemical Properties

Cardiotropic Activity in Derivatives

A study on cyclic methoxyphenyltriazaalkanes reported that a derivative, 1-(2,4-dimethoxybenzyl)-4{2-[2,4-dimethoxybenzyl)amino]ethyl}piperazin-2,3-dione, exhibited significant antiarrhythmic activity at a dose of 2 mg/kg in a calcium chloride arrhythmia model [1]. This activity is not directly attributable to the parent compound 1-(2,4-Dimethoxybenzyl)piperazine, but it suggests that the 2,4-dimethoxybenzyl-piperazine scaffold can be elaborated into a pharmacologically active entity.

Derivative Activity
Class-level inference
Antiarrhythmic response at 2 mg/kg in a piperazinedione derivative
Scaffold may yield biologically active derivatives
Not directly attributable to parent compound
Cardiotropic Antiarrhythmic Calcium Chloride Model SAR

1-(2,4-Dimethoxybenzyl)piperazine Validated Applications


Synthetic Building Block and Intermediate

1-(2,4-Dimethoxybenzyl)piperazine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, a function for which its procurement is most clearly justified. Its free piperazine nitrogen and 2,4-dimethoxybenzyl group provide distinct handles for further chemical modification . A reported synthetic protocol for this compound achieved a 78% yield, providing a benchmark for its production . Its use in creating functionalized piperazines, coumarin-based compounds, and other heterocycles is documented .

Analytical Reference Standard

The compound is suitable for use as a reference standard or impurity control material in analytical chemistry applications, such as HPLC or LC-MS method development and validation, due to its well-defined chemical structure and availability in high purity (≥95%) from commercial sources .

Structure-Activity Relationship Studies

The 2,4-dimethoxybenzyl-piperazine scaffold serves as a validated starting point for structure-activity relationship (SAR) studies, particularly for exploring cardiotropic activity, as demonstrated by the antiarrhythmic effects observed in closely related piperazinedione derivatives in calcium chloride arrhythmia models [1]. The parent compound provides a baseline scaffold from which to introduce additional substituents to optimize potency and selectivity.

Application
Selection Property
Validation Focus
Synthetic Building Block
2,4-dimethoxybenzyl and free NH for derivatization
Reaction compatibility and product purity
Analytical Reference Standard
Well-defined structure, high-purity material
Identity and purity confirmation (HPLC, NMR)
SAR Studies
Baseline scaffold with reported cardiotropic derivative activity
Derivative potency and selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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